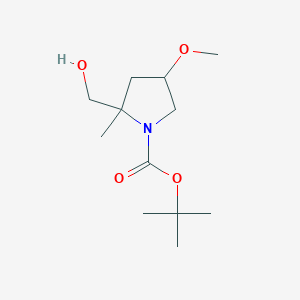
Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 . It is a derivative of pyrrolidine, which is a class of compounds that have significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
The synthesis of Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in producing the natural product Biotin, demonstrates the compound's utility in complex organic synthesis. This process involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, showcasing the compound's role in the biosynthesis of essential metabolites like fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
Material Science
In material science, the synthesis of phenylacetylene dendrimers with tert-butyl esters demonstrates the compound's application in developing water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This highlights its potential in creating novel materials with specific solubility characteristics and applications in nanotechnology and material chemistry (D. J. Pesak et al., 1997).
Medicinal Chemistry
The compound's derivatives have been pivotal in medicinal chemistry, particularly in synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are attractive synthons for dipeptidyl peptidase IV inhibitors. This showcases the compound's role in facilitating the development of pharmaceuticals for treating diseases (R. Singh & T. Umemoto, 2011).
Chemical Synthesis
Furthermore, the compound has been used in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in creating biologically active compounds like omisertinib (AZD9291). This illustrates its utility in the rapid development of pharmaceutical intermediates through methods such as acylation, nucleophilic substitution, and reduction (Bingbing Zhao et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with tert-butyl groups have been studied for their potential use in nmr studies of macromolecular complexes .
Mode of Action
Tert-butyl groups have been used as probes for nmr studies of macromolecular complexes . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-9(16-5)6-12(13,4)8-14/h9,14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQDFEAZIMHEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
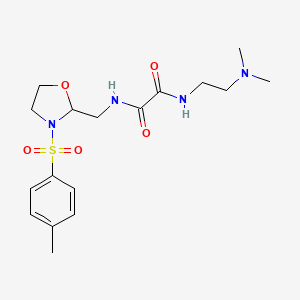
![N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethylethanediamide](/img/structure/B2754986.png)
![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2754987.png)
![N-[(3-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)
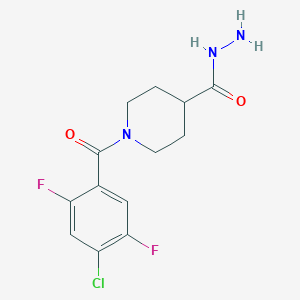
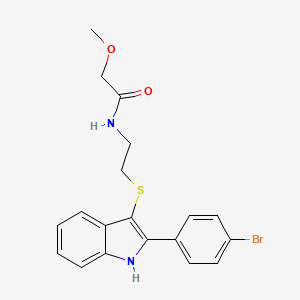
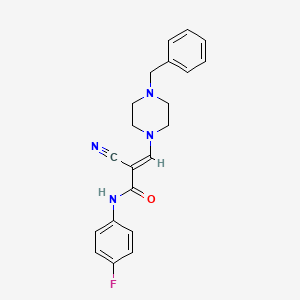
![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2754996.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)
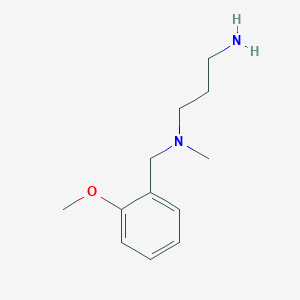
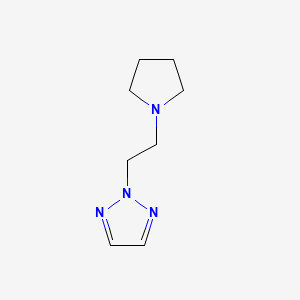
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline](/img/structure/B2755004.png)
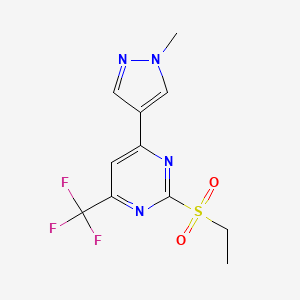
![ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
